gamma-Asarone

Catalog No.
S590185
CAS No.
5353-15-1
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Asarone

CAS Number

5353-15-1

Product Name

gamma-Asarone

IUPAC Name

1,2,4-trimethoxy-5-prop-2-enylbenzene

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5,7-8H,1,6H2,2-4H3

InChI Key

AUNAUZZQBAIQFJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CC=C)OC)OC

Synonyms

(E)-asarone, (Z)-asarone, 1,2,4-trimethoxy-5-propenylbenzene, z-, 2,4,5-trimethoxypropen-1-ylbenzene, alpha-asarone, asarone, asarone, (E)-isomer, asarone, (Z)-isomer, benzene, 1,2,4-trimethoxy-5-(1-propenyl)-, (E)-, benzene, 1,2,4-trimethoxy-5-(1-propenyl)-, (Z)-, benzene, 1,2,4-trimethoxy-5-(1E)-1-propen-1-yl-, beta-asarone, cis-beta-asarone, cis-isoasarone, cis-isoelemicin, gamma-asarone, isoasarone, trans-asarone

Canonical SMILES

COC1=CC(=C(C=C1CC=C)OC)OC
  • Chemical Properties

    Gamma-Asarone belongs to a class of chemicals called phenylpropenes. These are organic compounds with a variety of functions in plants. Scientists are interested in understanding how the structure of gamma-Asarone influences its biological activity. PubChem, National Institutes of Health: )

  • Safety Considerations

    Some research suggests that gamma-Asarone may be toxic. Studies have shown that it can cause liver damage in animals. α-Asarone, β-asarone, and γ-asarone: Current status of toxicological evaluation: Because of these safety concerns, gamma-Asarone is not generally recognized as safe (GRAS) for use in food or dietary supplements in the United States.

Gamma-Asarone is a naturally occurring chemical compound classified as a phenylpropene, primarily found in the essential oils of plants such as Acorus calamus (sweet flag) and Asarum species. Its chemical structure is characterized by a benzene ring substituted with three methoxy groups (OCH₃) at positions 1, 2, and 4, along with an allyl group (CH₂CH=CH₂) at position 5. This unique arrangement contributes to its diverse biological activities and potential applications in various fields, including pharmacology and agriculture .

Due to its reactive allyl moiety and electron-donating methoxy groups. Notably, it can participate in electrophilic aromatic substitutions and nucleophilic additions. The presence of the methoxy groups enhances its reactivity by stabilizing positive charges during these reactions. Additionally, gamma-Asarone can be synthesized from methyl eugenol through anodic methoxylation, yielding high yields of the compound .

Research indicates that gamma-Asarone exhibits a range of biological activities, including:

  • Antioxidant Effects: It has shown potential in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Properties: Gamma-Asarone may inhibit inflammatory pathways, contributing to its therapeutic potential.
  • Neuroprotective Effects: Studies suggest that it can protect neuronal cells from damage, which may have implications for neurodegenerative diseases .

Gamma-Asarone can be synthesized through several methods:

  • Electrosynthesis: This method involves the anodic methoxylation of methyl eugenol at constant current, providing a straightforward and efficient synthesis route .
  • Extraction from Plants: It can also be obtained through steam distillation of essential oils from plants like Acorus calamus.
  • Chemical Modifications: Various chemical transformations can be applied to related compounds to produce gamma-Asarone.

These methods highlight the compound's accessibility for research and potential industrial applications.

Gamma-Asarone has several applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, gamma-Asarone is being studied for potential therapeutic applications in treating various diseases.
  • Agriculture: Its insecticidal properties make it useful in pest control formulations.
  • Fragrance Industry: As a volatile oil, gamma-Asarone is utilized in perfumery for its aromatic qualities .

Gamma-Asarone is part of a family of compounds known as asarones, which includes alpha-asarone and beta-asarone. Here is a comparison highlighting their uniqueness:

CompoundStructure CharacteristicsBiological ActivityToxicity Profile
Gamma-AsaroneThree methoxy groups; allyl substituentAntioxidant, anti-inflammatory, neuroprotectivePotential liver toxicity
Alpha-AsaroneTwo methoxy groups; allyl substituentAntifungal activity; neuroprotective effectsCarcinogenic properties
Beta-AsaroneOne methoxy group; allyl substituentAntifungal; possible carcinogenic effectsStrongly carcinogenic

Uniqueness of Gamma-Asarone: Unlike its isomers, gamma-asarone demonstrates a broader spectrum of biological activities while maintaining a significant safety profile concern due to its toxicological effects.

gamma-Asarone (2,4,5-trimethoxy-1-allylbenzene) is a phenylpropanoid compound that occurs naturally in several plant species, primarily belonging to the Acoraceae and Aristolochiaceae families [1]. This compound features a benzene ring with three methoxy groups at positions 2, 4, and 5, along with an allyl group at position 1, giving it distinct chemical properties and biological activities [2].

Occurrence in Acorus calamus

Acorus calamus, commonly known as sweet flag, contains gamma-asarone in varying concentrations depending on the cytotype (ploidy level) of the plant [3]. The diploid varieties of Acorus calamus contain relatively low concentrations of gamma-asarone, typically less than 1% [4]. In contrast, triploid varieties found in Europe and North America may contain gamma-asarone in concentrations ranging from trace amounts to approximately 7% [3] [4].

The content of gamma-asarone in Acorus calamus varies significantly based on geographical location, growth conditions, and genetic factors . Studies have shown that the essential oil composition of Acorus calamus rhizomes differs considerably between diploid, triploid, and tetraploid cytotypes, with the tetraploid varieties generally containing higher concentrations of beta-asarone but lower concentrations of gamma-asarone [4] .

Occurrence in Asarum Species

Various Asarum species have been reported to contain gamma-asarone, including Asarum yakusimense [1]. The compound has been identified in the essential oils extracted from the rhizomes and roots of these plants [6]. Unlike Acorus species, where beta-asarone often predominates, some Asarum species contain relatively higher proportions of gamma-asarone [1] [6].

Other Plant Sources

gamma-Asarone was first isolated from Caesulia axillaries, establishing it as the original source of this compound [3] [7]. Additionally, the essential oil of Aniba hostmanniana, an arboreous species of Lauraceae, contains approximately 95% gamma-asarone, making it one of the richest natural sources of this compound [6] [7]. The compound has also been reported in Blumea mollis and other plant species, albeit in varying concentrations [1].

Table 1: Natural Occurrence of gamma-Asarone in Plant Sources

Plant SourceReported Content (%)Notes
Acorus calamusTrace-7%Content varies by cytotype
Acorus tatarinowii~7%In volatile oil
Asarum speciesVariesMultiple species contain it
Blumea mollisPresentReported in scientific literature
Caesulia axillariesFirst isolated fromOriginal source of isolation
Aniba hostmanniana~95% of essential oilHigh concentration in essential oil
Asarum yakusimensePresentReported in scientific literature

Synthetic Methodologies

Electrosynthesis via Anodic Methoxylation

Electrosynthesis represents an efficient and environmentally friendly approach for the synthesis of gamma-asarone [6]. The anodic methoxylation method, developed by Vargas et al. in 1989, provides a high-yield route for gamma-asarone synthesis from methyl eugenol [6] [8]. This electrochemical process is particularly advantageous due to its simplicity, cost-effectiveness, and relatively high yield compared to traditional chemical synthesis methods [8].

The electrosynthesis of gamma-asarone involves the anodic oxidation of methyl eugenol at a platinum electrode in alkaline methanol solution under controlled current conditions [6]. The reaction is conducted in an undivided cell using a platinum foil anode and a tungsten wire cathode [8]. The electrolysis is performed at room temperature with a current density of approximately 0.0057 A/cm² [6] [8].

The detailed procedure for the electrosynthesis of gamma-asarone involves the following steps:

  • Preparation of the reaction mixture: Methyl eugenol (2.8 mmoles) is dissolved in methanol (60 mL) containing sodium perchlorate (6.0 mmoles) as the supporting electrolyte and sodium hydroxide (30.0 mmoles) as the base [8].

  • Electrolysis: The solution is electrolyzed at room temperature with a constant current of 50 mA until 3 Faradays per mole of substrate have been passed [6] [8].

  • Work-up and purification: After completion of the electrolysis, methanol is removed under reduced pressure (with caution to avoid complete drying due to the potential formation of explosive perchlorates) [8]. Water is added to the residue, and the mixture is acidified with hydrochloric acid to pH 4 and extracted with ether [6]. gamma-Asarone is then isolated by column chromatography using silica gel with hexane-ethyl acetate (3:2) as the eluent [8].

The reaction mechanism involves the formation of an intermediate during the anodic oxidation, which undergoes acid-catalyzed conversion to gamma-asarone during the work-up process [6] [8]. This method typically yields approximately 80% of gamma-asarone, although the yield decreases to around 55% when larger amounts of methyl eugenol are used [8].

Table 2: Detailed Procedure for Electrosynthesis of gamma-Asarone via Anodic Methoxylation

ParameterDetails
Starting MaterialMethyl eugenol (2.8 mmoles)
Electrode MaterialPlatinum foil anode (2.5 x 3.5 cm), Tungsten wire cathode
SolventMethanol (60 mL)
Supporting ElectrolyteSodium perchlorate (6.0 mmoles)
BaseSodium hydroxide (30.0 mmoles)
Current Density0.0057 A/cm²
Charge Passed3 Faradays/mol
TemperatureRoom temperature
Cell ConfigurationUndivided cell
Yield~80% (average from several experiments)
Purification MethodColumn chromatography (Silica gel, hexane-ethyl acetate 3:2)
Reaction MechanismAnodic methoxylation at the para position to the allyl group

Chemical Modification of Precursor Compounds

Several chemical methods have been developed for the synthesis of gamma-asarone from various precursor compounds, with methyl eugenol being one of the most common starting materials [7] [8]. These methods typically involve multiple steps and often result in lower yields compared to the electrosynthetic approach [6] [7].

Synthesis from Methyl Eugenol

Apart from the electrosynthetic method, methyl eugenol can be converted to gamma-asarone through conventional chemical methods [8]. These approaches typically involve the introduction of a methoxy group at the para position to the allyl group in methyl eugenol [6]. However, these methods generally require harsh reaction conditions and multiple steps, resulting in lower overall yields [8].

Synthesis from beta-Asarone

Another approach for gamma-asarone synthesis involves the conversion of beta-asarone, which is abundant in many Acorus species [7]. This method proceeds through the formation of 2,4,5-trimethoxycinnamaldehyde as a key intermediate [7]. The synthesis involves the following steps:

  • Oxidation of beta-asarone to 2,4,5-trimethoxycinnamaldehyde using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [7].

  • Reduction of 2,4,5-trimethoxycinnamaldehyde to gamma-asarone using sodium borohydride in acetic acid [7]. This reduction step is typically performed under nitrogen atmosphere, initially at 5-10°C for 1 hour, followed by heating at 90-120°C for 12 hours [7]. The reported yield for this reduction step is approximately 43% [7].

Synthesis from Dimethoxyphenol

A more traditional approach for gamma-asarone synthesis starts from dimethoxyphenol and follows a general sequence of reactions [6]:

  • Conversion of dimethoxyphenol to allyl dimethoxyphenyl ether [6].
  • Transformation of allyl dimethoxyphenyl ether to allyldimethoxyphenol [6].
  • Methylation of allyldimethoxyphenol to produce trimethoxyallylbenzene (gamma-asarone) [6].

This method, however, results in an overall yield of less than 30%, making it less efficient compared to the electrosynthetic approach [6] [8].

Table 3: Synthetic Methods for gamma-Asarone Production

Synthetic MethodYield (%)Key Reagents/ConditionsReference
Anodic Methoxylation of Methyl Eugenol~80%Platinum electrode, Methanol, Sodium perchlorate, Sodium hydroxide, constant currentVargas et al. (1989)
Reduction of 2,4,5-Trimethoxycinnamaldehyde43%Sodium borohydride in acetic acidScientific literature
Chemical Modification from Dimethoxyphenol<30%Multiple steps from dimethoxyphenolScientific literature
From beta-Asarone via 2,4,5-trimethoxycinnamaldehydeNot specifiedDDQ oxidation followed by reductionScientific literature

Biosynthetic Pathways in Plant Metabolism

The Phenylpropanoid Pathway

gamma-Asarone, like other phenylpropanoids, is biosynthesized in plants through the phenylpropanoid pathway, which is a crucial metabolic route for the production of various secondary metabolites [9]. This pathway serves as a rich source of metabolites in plants and provides precursors for numerous compounds, including lignins, flavonoids, and phenylpropenes like gamma-asarone [9] [10].

The phenylpropanoid pathway begins with the amino acid phenylalanine, which is derived from the shikimate pathway [9]. The shikimate pathway connects primary carbon metabolism to the biosynthesis of aromatic amino acids and subsequently to phenylpropanoid metabolism [10]. This pathway is present in plants, fungi, and bacteria but absent in animals, making it a distinctive feature of plant metabolism [9] [10].

Key Steps in gamma-Asarone Biosynthesis

The biosynthesis of gamma-asarone through the phenylpropanoid pathway involves several enzymatic steps [9] [10]:

  • Shikimate Pathway Initiation: The process begins with the condensation of phosphoenolpyruvate and erythrose 4-phosphate to form 3-deoxy-D-arabino-heptulosonate 7-phosphate, catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase [10].

  • Shikimate Pathway Progression: Through a series of enzymatic reactions involving 5-enolpyruvylshikimate-3-phosphate synthase and other enzymes, chorismate is formed [9] [10].

  • Aromatic Amino Acid Synthesis: Chorismate is converted to phenylalanine through the action of chorismate mutase and prephenate aminotransferase [10].

  • Deamination: Phenylalanine ammonia-lyase catalyzes the deamination of phenylalanine to form cinnamic acid, which is the first committed step in the phenylpropanoid pathway [9] [10].

  • Hydroxylation: Cinnamate 4-hydroxylase introduces a hydroxyl group at the para position of the phenyl ring of cinnamic acid, producing p-coumaric acid [9].

  • CoA Activation: The carboxyl group of p-coumaric acid is activated by the formation of a thioester bond with Coenzyme A, catalyzed by 4-coumarate:CoA ligase, resulting in p-coumaroyl-CoA [9] [10].

  • Methylation: Various O-methyltransferases catalyze the methylation of hydroxyl groups on the aromatic ring, leading to the formation of methoxylated phenylpropanoids [9]. In the case of gamma-asarone, three methoxy groups are introduced at positions 2, 4, and 5 of the benzene ring [2].

  • Side Chain Modification: The final steps involve modifications to the side chain, including reduction reactions that convert the propenyl group to an allyl group, resulting in the formation of gamma-asarone [9] [10].

Enzymes Involved in gamma-Asarone Biosynthesis

Several key enzymes are involved in the biosynthesis of gamma-asarone through the phenylpropanoid pathway [9] [10]:

  • Phenylalanine Ammonia-lyase (PAL): This enzyme catalyzes the non-oxidative elimination of ammonia from phenylalanine, yielding trans-cinnamate [10]. PAL is a tetrameric enzyme that contains a 4-methylidene-imidazole-5-one group formed autocatalytically from an alanine-serine-glycine segment at the active site [10].

  • Cinnamate 4-hydroxylase (C4H): This enzyme belongs to the cytochrome P450 family and catalyzes the introduction of a hydroxyl group at the para position of the phenyl ring of cinnamic acid [9] [10].

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by forming a thioester bond with Coenzyme A, which is essential for further modifications in the pathway [9].

  • O-methyltransferases (OMTs): These enzymes catalyze the transfer of methyl groups from S-adenosyl-L-methionine to hydroxyl groups on the aromatic ring, resulting in the formation of methoxy groups characteristic of gamma-asarone [9] [10].

  • Reductases and Dehydrogenases: These enzymes are involved in the modification of the side chain, converting the propenyl group to an allyl group in the case of gamma-asarone [9].

Table 4: Detailed Phenylpropanoid Biosynthetic Pathway Leading to gamma-Asarone

StepProcessEnzyme/CatalystSubstrateProduct
1Shikimate pathway initiationDAHP synthasePhosphoenolpyruvate + Erythrose 4-phosphate3-deoxy-D-arabino-heptulosonate 7-phosphate
2Shikimate pathway progressionEPSP synthase and related enzymes3-deoxy-D-arabino-heptulosonate 7-phosphateChorismate
3Aromatic amino acid synthesisChorismate mutase, Prephenate aminotransferaseChorismatePhenylalanine
4DeaminationPhenylalanine ammonia-lyase (PAL)PhenylalanineCinnamic acid
5HydroxylationCinnamate 4-hydroxylase (C4H)Cinnamic acidp-Coumaric acid
6CoA activation4-coumarate:CoA ligase (4CL)p-Coumaric acidp-Coumaroyl-CoA
7MethylationO-methyltransferases (OMTs)Hydroxylated phenylpropanoidsMethylated derivatives (precursors to asarones)
8Side chain modificationReductases, dehydrogenasesMethylated phenylpropanoidsgamma-Asarone

Regulation of gamma-Asarone Biosynthesis

The biosynthesis of gamma-asarone and other phenylpropanoids in plants is regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational mechanisms [9] [13]. Transcription factors, particularly those belonging to the NAC and MYB families, play crucial roles in regulating the expression of genes involved in the phenylpropanoid pathway [13].

Recent studies have identified 5-enolpyruvylshikimate-3-phosphate synthase as a novel transcriptional regulator in the phenylpropanoid pathway, highlighting the complex regulatory networks governing the biosynthesis of compounds like gamma-asarone [13]. The expression of genes encoding enzymes involved in the phenylpropanoid pathway is often induced in response to various environmental stimuli, including light, temperature, and biotic stresses [9] [13].

The evolution of the phenylpropanoid pathway and the biosynthesis of specialized metabolites like gamma-asarone has been shaped by gene duplication and neo-functionalization events throughout plant evolution [13]. These evolutionary processes have contributed to the diversification of phenylpropanoid compounds and their functions in different plant species [9] [13].

Physical Description

Solid

XLogP3

3.1

Melting Point

25°C

Other CAS

5353-15-1

Wikipedia

2,4,5-Trimethoxy-1-allylbenzene

Dates

Last modified: 08-15-2023

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